Critical Assessment of Available Public Comparative Data
Following an exhaustive search of primary literature, patents, and authoritative databases, **no public domain study was identified that performs a direct head-to-head quantitative comparison between CAS 89489-24-7 and a close structural analog or alternative under controlled conditions.** The compound is predominantly cited as a synthetic building block where its primary value is its symmetrical, bifunctional topology, not a differential performance metric like IC₅₀ or binding affinity [1][2]. The downstream bis-cyclized products derived from it are evaluated as 15-lipoxygenase inhibitors (e.g., compounds 4c and 4d with IC₅₀ values of 4.15 µM and 2.9 µM, respectively), but the parent dinitrate salt itself was not the subject of those assays [1][2]. Therefore, the core procurement question cannot be answered with the requested level of quantitative, comparator-based evidence.
| Evidence Dimension | Differential biological or physical property data vs. a named analog |
|---|---|
| Target Compound Data | No direct quantitative comparator data available in the public domain. |
| Comparator Or Baseline | 3-amino-1,2,4-triazole (baseline mono-triazole) — no direct comparative study found. |
| Quantified Difference | N/A |
| Conditions | N/A |
Why This Matters
For procurement decisions, the current evidence base cannot differentiate this compound from a generic analog based on performance; differentiation relies solely on its specific molecular structure for synthetic applications.
- [1] Zhangqiaokeyan. (2020). Synthesis of 5,5-(ethane-1,2-diyl)bis(3-((5-bromo-6-methyl-2-tertiaryaminopyrimidin-4-yl)thio)-4H-1,2,4-triazol-4-amines) and Their Novel bis-cyclized Products... as Potential Inhibitors of 15-Lipoxygenase. Journal of Heterocyclic Chemistry. View Source
- [2] PubChem. (2025). Compound Summary for CID 75485528, 5-[2-(3-Amino-1H-1,2,4-triazol-5-yl)ethyl]-1H-1,2,4-triazol-3-amine;nitric acid. View Source
